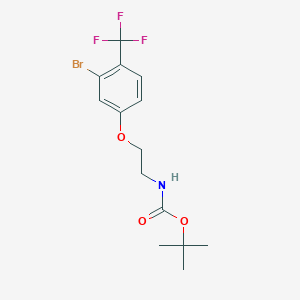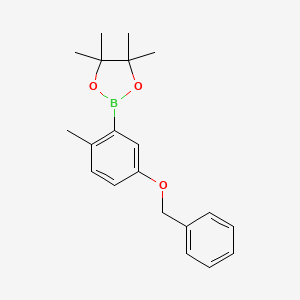
5-(Benzyloxy)-2-methylphenylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzyloxy)-2-methylphenylboronic acid pinacol ester: is an organoboron compound that features a boronic acid ester functional group This compound is of significant interest in organic synthesis due to its versatility and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-2-methylphenylboronic acid pinacol ester typically involves the reaction of 5-(benzyloxy)-2-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Benzyloxy)-2-methylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Reduction of the ester can yield the corresponding boronic acid.
Substitution: The boronic ester can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium perborate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: 5-(Benzyloxy)-2-methylphenol.
Reduction: 5-(Benzyloxy)-2-methylphenylboronic acid.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, 5-(Benzyloxy)-2-methylphenylboronic acid pinacol ester is used as a building block in the synthesis of complex molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology and Medicine: This compound has potential applications in the development of pharmaceuticals. Boronic esters are known to interact with biological molecules, making them useful in drug design and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic components
Mécanisme D'action
The mechanism by which 5-(Benzyloxy)-2-methylphenylboronic acid pinacol ester exerts its effects involves the formation of boronate complexes. These complexes can interact with various molecular targets, including enzymes and receptors. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its reactivity.
Comparaison Avec Des Composés Similaires
- 2-(Benzyloxy)phenylboronic acid pinacol ester
- 4-(Benzyloxy)phenylboronic acid pinacol ester
Comparison: 5-(Benzyloxy)-2-methylphenylboronic acid pinacol ester is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and steric properties. This distinguishes it from other benzyloxy-substituted boronic esters, which may lack this methyl group and therefore exhibit different chemical behaviors.
Propriétés
Formule moléculaire |
C20H25BO3 |
|---|---|
Poids moléculaire |
324.2 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-(2-methyl-5-phenylmethoxyphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H25BO3/c1-15-11-12-17(22-14-16-9-7-6-8-10-16)13-18(15)21-23-19(2,3)20(4,5)24-21/h6-13H,14H2,1-5H3 |
Clé InChI |
NTUQTMJYLJGEGL-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OCC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


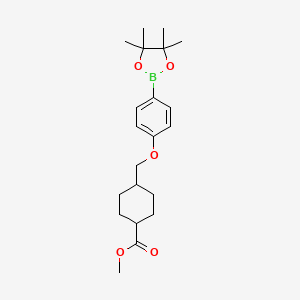
![3-[[2-(diamino(113C)methylideneamino)-(2,4-13C2)1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide](/img/structure/B13724034.png)
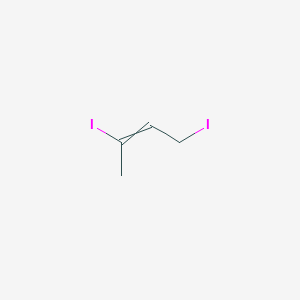
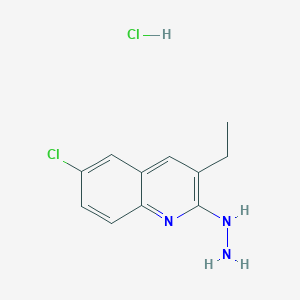
![1-[2-(3-Methoxy-phenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13724056.png)
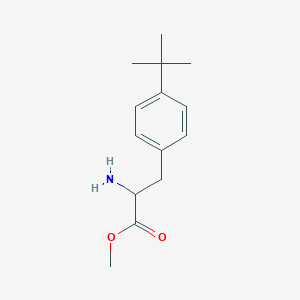
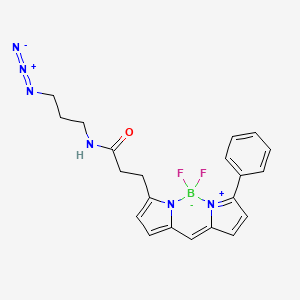
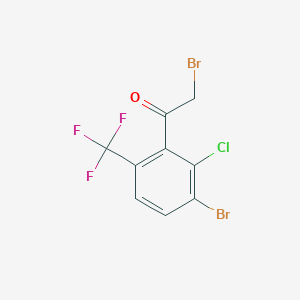
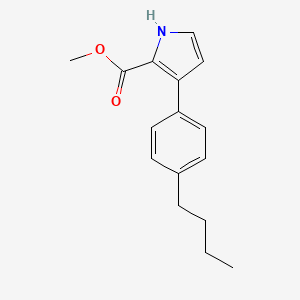
![2-{[2-(Chloroacetyl)hydrazino]carbonyl}-1-(4-methylbenzyl)tetrahydrofuranium2-{[2-(chloroacetyl)hydrazino]carbonyl}-1-(4-methylbenzyl)pyrrolidine](/img/structure/B13724084.png)

![4-amino-N-[(3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide](/img/structure/B13724111.png)
